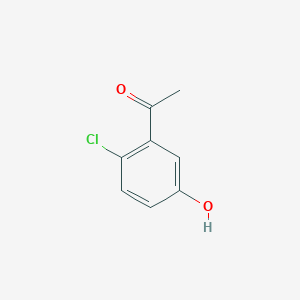

1-(2-Chloro-5-hydroxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNYFHXIRJVPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499274 | |

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58020-38-5 | |

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Chloro-5'-hydroxyacetophenone chemical structure and properties

An In-depth Technical Guide to 2'-Chloro-5'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

2'-Chloro-5'-hydroxyacetophenone (CAS No. 1450-74-4) is a highly functionalized aromatic ketone that serves as a pivotal intermediate in modern organic and medicinal chemistry.[1] Its structure, featuring an acetophenone core substituted with both an electron-withdrawing chloro group and an electron-donating hydroxyl group, imparts a unique and valuable reactivity profile. The ortho-hydroxyacetyl moiety is a classic precursor for the synthesis of numerous heterocyclic systems, while the chlorine atom provides a site for further functionalization or acts as a critical pharmacophore in biologically active molecules. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectral characterization, and key applications, providing researchers with the foundational knowledge required for its effective utilization in the laboratory.

Molecular Structure and Identification

The core of 2'-Chloro-5'-hydroxyacetophenone is a benzene ring functionalized with three substituents: an acetyl group (-COCH₃), a hydroxyl group (-OH), and a chlorine atom (-Cl). The numbering of the acetophenone dictates that the acetyl group is at position 1, the hydroxyl group at position 2', and the chloro group at position 5'. This arrangement is also named 1-(5-Chloro-2-hydroxyphenyl)ethanone.

Key Identifiers:

-

IUPAC Name: 1-(5-chloro-2-hydroxyphenyl)ethanone

-

Synonyms: 5'-Chloro-2'-hydroxyacetophenone, 2-Acetyl-4-chlorophenol[5]

-

InChI Key: XTGCUDZCCIRWHL-UHFFFAOYSA-N[2]

Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a reagent is paramount for its successful and safe application in experimental work.

Physical Properties

2'-Chloro-5'-hydroxyacetophenone is typically a solid at room temperature, appearing as a white to slightly yellow crystalline powder.[2] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder or chunks | [2][3] |

| Melting Point | 54-56 °C | [2][6] |

| Boiling Point | 126-128 °C (at 28 mmHg) / 270.9 °C (at 760 mmHg) | [2][3] |

| Flash Point | ~117.6 °C | [3] |

| pKa | 9.72 (Predicted) | [3] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol and acetone. | |

| Storage | Store in a dry, cool, well-ventilated place in a tightly sealed container. | [3][7] |

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis: The Fries Rearrangement Pathway

The most common and high-yielding method for preparing 2'-Chloro-5'-hydroxyacetophenone is the Fries rearrangement of 4-chlorophenyl acetate.[2] This reaction involves an intramolecular acyl group migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[8] The reaction is ortho, para-selective, and in this case, the acyl group preferentially migrates to the ortho position relative to the hydroxyl group.

Experimental Protocol: Fries Rearrangement

This protocol is adapted from a reported procedure with a high yield.[2]

Materials:

-

4-Chlorophenyl acetate (10 g, 0.0586 mol)

-

Anhydrous aluminum chloride (AlCl₃) (14.56 g, 0.109 mol)

-

Crushed ice

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-chlorophenyl acetate (10 g).

-

Addition of Catalyst: Carefully add anhydrous aluminum chloride (14.56 g) to the flask. The reaction is exothermic; addition can be done in portions.

-

Heating: Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours. The mixture will become a dark, viscous liquid.

-

Reaction Quenching: After cooling the flask to room temperature, very cautiously quench the reaction by slowly adding crushed ice to the flask in a fume hood. An exothermic reaction with the evolution of HCl gas will occur. Add enough ice and cold water to dissolve the aluminum salts. A solid product should precipitate.

-

Self-Validation: The formation of a precipitate upon quenching is the first indicator of a successful reaction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated brine solution (2 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an aqueous ethanol solution to afford pure 2'-Chloro-5'-hydroxyacetophenone.

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is a critical step. Below is a summary of the expected and reported spectroscopic data.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 170, with a characteristic [M+2]⁺ peak at m/z 172 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Key Fragmentation Data: [10]

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 172 | 16.4% | [M+2]⁺ Isotope Peak |

| 170 | 50.4% | [M]⁺ Molecular Ion |

| 157 | 32.8% | [M-CH₃]⁺ (Isotope) |

| 155 | 100.0% | [M-CH₃]⁺ (Base Peak) |

| 127 | 16.4% | [M-COCH₃]⁺ |

| 99 | 15.2% | [C₅H₄ClO]⁺ |

| 43 | 27.0% | [CH₃CO]⁺ |

The primary fragmentation is the alpha-cleavage of the methyl group to form a stable acylium ion, resulting in the base peak at m/z 155.[11]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule. Data from the NIST Chemistry WebBook for the gas-phase spectrum shows the following characteristic absorptions.[5]

| Wavenumber (cm⁻¹) | Assignment |

| ~3580 (sharp, gas-phase) | O-H Stretch (free hydroxyl) |

| ~3000-3100 | C-H Stretch (aromatic) |

| ~1650 | C=O Stretch (ketone, intramolecular H-bonding) |

| ~1500-1600 | C=C Stretch (aromatic ring) |

| ~1200-1300 | C-O Stretch (phenol) |

| ~1000-1100 | C-Cl Stretch |

Note: In a solid-state (KBr) or solution-phase spectrum, the O-H stretch would appear as a broad band centered around 3200-3400 cm⁻¹ due to intermolecular hydrogen bonding. The carbonyl (C=O) stretch is at a lower frequency than a typical aryl ketone (~1685 cm⁻¹) due to the formation of a strong intramolecular hydrogen bond with the ortho-hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental spectra for this specific compound are not widely published. The following are predicted spectra based on established chemical shift theory and data from analogous compounds.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ ~12.0 (s, 1H): This downfield singlet is characteristic of the phenolic -OH proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.

-

δ ~7.7 (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6'. It appears as a doublet due to coupling with H4'.

-

δ ~7.3 (dd, J ≈ 8.8, 2.5 Hz, 1H): Aromatic proton at C4'. It appears as a doublet of doublets due to coupling with both H3' and H6'.

-

δ ~6.9 (d, J ≈ 8.8 Hz, 1H): Aromatic proton at C3'. It appears as a doublet due to coupling with H4'.

-

δ ~2.6 (s, 3H): The singlet corresponding to the three protons of the acetyl methyl group (-COCH₃).

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ ~204: Carbonyl carbon (C=O).

-

δ ~161: Aromatic carbon C2' (attached to -OH).

-

δ ~136: Aromatic carbon C4'.

-

δ ~130: Aromatic carbon C6'.

-

δ ~125: Aromatic carbon C5' (attached to -Cl).

-

δ ~120: Aromatic carbon C1' (ipso-carbon).

-

δ ~118: Aromatic carbon C3'.

-

δ ~26: Acetyl methyl carbon (-CH₃).

Applications in Chemical Synthesis

The utility of 2'-Chloro-5'-hydroxyacetophenone lies in its ability to act as a precursor for more complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active compounds.

-

Synthesis of Chalcones: As a substituted acetophenone, it readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to produce 2'-hydroxychalcones.[12] These chalcone derivatives are scaffolds for a wide range of biologically active compounds, including potential anti-inflammatory and antioxidant agents.[13]

-

Precursor to Pranlukast: It is a documented key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma. This underscores its importance in the pharmaceutical industry.

-

Synthesis of Heterocycles: The ortho-hydroxyacetyl group is a classic synthon for building oxygen-containing heterocycles. For example, it can be used to synthesize substituted chromones and flavones, which are prevalent motifs in natural products and medicinal chemistry.[2]

-

Formation of Schiff Bases and Metal Complexes: The compound can be condensed with hydrazides (e.g., salicylhydrazide) or amines to form Schiff base ligands. These ligands are capable of coordinating with metal ions, such as copper(II), to form stable complexes with potential catalytic or biological applications.[2]

Conclusion

2'-Chloro-5'-hydroxyacetophenone is a valuable and versatile reagent whose utility is rooted in its unique combination of functional groups. A robust synthesis via the Fries rearrangement makes it readily accessible. Its well-defined reactivity, particularly of the ortho-hydroxyacetyl moiety, allows for its use as a foundational building block in the construction of complex molecules, most notably in the fields of medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and spectral characteristics, as outlined in this guide, is essential for any researcher aiming to leverage its full synthetic potential.

References

-

LookChem. (n.d.). 1-(5-Chloro-2-hydroxyphenyl)ethanone|1450-74-4. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Chloro-2-hydroxybenzophenone - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.

-

The Organic Chemist. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. [Link]

-

Scribd. (2020, March 18). Fries Rearrangement. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Fries rearrangement of some nitrophenolic esters in the absence of solvent. Retrieved January 18, 2026, from [Link]

-

Ottokemi. (n.d.). 1450-74-4, C 6521, 5′-Chloro-2′-hydroxyacetophenone, 99%. Retrieved January 18, 2026, from [Link]

- Unknown. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process.

-

ResearchGate. (2015, October 14). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved January 18, 2026, from [Link]

-

Journal of the Chemical Society C: Organic. (1970). The Fries rearrangement of ortho-halogenophenyl acetates. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved January 18, 2026, from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2017, November 14). Synthesis of Flavones. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. Retrieved January 18, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 3. 1-(5-Chloro-2-hydroxyphenyl)ethanone|1450-74-4|lookchem [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 6. 1450-74-4, C 6521, 5′-Chloro-2′-hydroxyacetophenone, 99% [ottokemi.com]

- 7. 1450-74-4|1-(5-Chloro-2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-(5-Chloro-2-hydroxyphenyl)ethanone(1450-74-4) IR Spectrum [chemicalbook.com]

- 11. asdlib.org [asdlib.org]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 1-(2-Chloro-5-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

Abstract

1-(2-Chloro-5-hydroxyphenyl)ethanone, also known as 2'-Chloro-5'-hydroxyacetophenone, is a halogenated phenolic ketone that serves as a highly versatile intermediate in synthetic organic chemistry. Its trifunctional nature—comprising a reactive ketone, an acidic phenol, and a synthetically useful chloro-substituted aromatic ring—makes it a valuable building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, a validated synthesis protocol, and key applications relevant to researchers in medicinal chemistry and drug development. The causality behind experimental choices and the strategic importance of this molecule in modern synthesis are emphasized throughout.

Compound Identification and Structure

Accurate identification is the cornerstone of reproducible science. 1-(2-Chloro-5-hydroxyphenyl)ethanone is systematically identified by the following descriptors.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-chloro-5-hydroxyphenyl)ethanone | [1] |

| Synonyms | 2'-Chloro-5'-hydroxyacetophenone, Ethanone, 1-(2-chloro-5-hydroxyphenyl)- | [1][2] |

| CAS Number | 58020-38-5 | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| InChI Key | YJNYFHXIRJVPGM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)O)Cl | [1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. While extensive experimental data for this specific isomer is not widely published, a combination of data from closely related isomers and high-quality computational predictions provides a reliable profile.

| Property | Value | Notes and Justification |

| Physical State | Expected to be a solid at room temperature. | Based on the properties of substituted acetophenones, which are typically crystalline solids.[3] |

| Melting Point | 54-56 °C (for isomer CAS 1450-74-4) | This experimental value is for the closely related 5'-Chloro-2'-hydroxyacetophenone isomer and serves as a reasonable estimate.[3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, DMSO); sparingly soluble in water. | The phenolic hydroxyl group offers some polarity, but the chlorinated aromatic ring and ketone moiety confer significant organic character. |

| XLogP3-AA | 1.9 | This computed value indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[1] |

| Hydrogen Bond Donor Count | 1 | Attributed to the phenolic hydroxyl group.[1] |

| Hydrogen Bond Acceptor Count | 2 | Attributed to the carbonyl oxygen and the hydroxyl oxygen.[1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The expected spectral data for 1-(2-Chloro-5-hydroxyphenyl)ethanone are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals.

-

A singlet around 2.5-2.7 ppm (3H), corresponding to the methyl protons of the acetyl group.

-

A multiplet of signals in the aromatic region (6.8-7.5 ppm , 3H). Specifically, a doublet for the proton ortho to the hydroxyl group, a doublet of doublets for the proton between the chloro and hydroxyl groups, and a doublet for the proton ortho to the chloro group.

-

A broad singlet at ~5-6 ppm (1H, exchangeable with D₂O), corresponding to the phenolic hydroxyl proton. Its chemical shift can vary significantly with concentration and solvent.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present.

-

A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group.[4]

-

A strong, sharp peak around 1650-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ketone.[5]

-

Absorptions in the 1450-1600 cm⁻¹ range are indicative of C=C stretching within the aromatic ring.

-

A peak in the 750-850 cm⁻¹ region can often be attributed to C-Cl stretching.

-

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight and elemental composition.

-

The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 170.

-

Crucially, a prominent M+2 peak at m/z = 172 will be observed with approximately one-third the intensity of the M⁺ peak. This isotopic pattern is a hallmark of a molecule containing one chlorine atom, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

A significant fragment is expected at m/z = 155, corresponding to the loss of the methyl group ([M-CH₃]⁺).

-

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(2-Chloro-5-hydroxyphenyl)ethanone stems from the distinct reactivity of its three functional regions, allowing for selective transformations.[6]

-

The Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated with a mild base to form a phenoxide. This anion is a potent nucleophile, enabling reactions such as Williamson ether synthesis to introduce new alkyl or aryl ether linkages.

-

The Ketone Carbonyl Group: The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also serve as an electrophile in condensation reactions.[7]

-

The Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The hydroxyl group is a powerful activating, ortho-, para-director, while the chloro and acetyl groups are deactivating, meta-directors. The regiochemical outcome of substitution reactions will depend on the interplay of these directing effects and the reaction conditions, offering pathways to further functionalize the scaffold.

Synthesis and Purification Protocol

A reliable synthesis of this compound can be achieved via the regioselective chlorination of a commercially available precursor, 3'-Hydroxyacetophenone.[8][9] This approach is favored for its directness and control over the substitution pattern.

Protocol: Synthesis via Electrophilic Chlorination

-

Causality: This protocol utilizes the ortho-, para-directing effect of the hydroxyl group on 3'-Hydroxyacetophenone. Chlorination is expected to occur at the positions ortho and para to the hydroxyl group. The position ortho to the hydroxyl and meta to the acetyl group is sterically less hindered and electronically favored, leading to the desired 2-chloro product.

-

Reaction Setup: In a round-bottom flask shielded from direct light, dissolve 3'-Hydroxyacetophenone (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of tert-butyl hypochlorite (1.05 eq) in the same solvent dropwise over 30 minutes.

-

Scientist's Insight: The reaction is performed at low temperature and in subdued light to minimize the formation of radical side products and enhance the selectivity of the electrophilic aromatic substitution.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate.

-

Work-up: Once the reaction is complete, quench by washing the organic layer with 5% aqueous sodium thiosulfate solution to remove any unreacted chlorinating agent, followed by a wash with brine.

-

Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

-

Self-Validation: The identity and purity of the final product must be confirmed by melting point analysis and the spectroscopic methods detailed in Section 3.

-

Sources

- 1. 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | C8H7ClO2 | CID 12463878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 5'-Chloro-2'-hydroxyacetophenone | CAS#:1450-74-4 | Chemsrc [chemsrc.com]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. jpub.org [jpub.org]

- 7. researchgate.net [researchgate.net]

- 8. valencelabs.co [valencelabs.co]

- 9. Ethanone, 1-(2-chloro-5-hydroxyphenyl)- synthesis - chemicalbook [chemicalbook.com]

Solubility of 1-(2-Chloro-5-hydroxyphenyl)ethanone in different solvents

An In-Depth Technical Guide

Topic: A Technical Guide to the Solubility Profile of 1-(2-Chloro-5-hydroxyphenyl)ethanone for Pharmaceutical Development Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility is a major hurdle in drug development, often leading to challenges in formulation and unpredictable in vivo performance.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Chloro-5-hydroxyphenyl)ethanone (CAS: 58020-38-5), a substituted acetophenone with potential relevance as a synthetic intermediate or scaffold in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols, grounding all recommendations in established scientific standards. We will dissect the molecule's physicochemical properties to predict its behavior, provide a gold-standard experimental protocol for accurate solubility determination, and discuss the interpretation of solubility data in various solvent systems. This guide is designed to equip researchers with the foundational knowledge and practical tools necessary to fully characterize the solubility profile of this compound.

The Physicochemical Landscape of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Understanding a molecule's intrinsic properties is the first step toward predicting its solubility. The structure of 1-(2-Chloro-5-hydroxyphenyl)ethanone presents a fascinating interplay of polar and nonpolar characteristics that directly govern its interaction with different solvents.

Molecular Structure and Functional Group Analysis

The compound's behavior is dictated by its three primary functional regions:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen lone pairs). This feature suggests potential solubility in protic and polar solvents.

-

Ketone (C=O) Group: The carbonyl group is polar and serves as a strong hydrogen bond acceptor. It enhances the molecule's ability to interact with polar solvents.

-

Chlorinated Aromatic Ring: This bulky, nonpolar ring structure contributes to the molecule's lipophilicity. The presence of the electron-withdrawing chlorine atom also modulates the electronic properties and acidity of the phenolic proton.

The balance between the hydrophilic character of the hydroxyl and ketone groups and the lipophilic nature of the chlorophenyl ring will ultimately determine the solubility profile.

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design. While experimental validation is essential, these predictions offer a robust starting point.

| Property | Value | Source | Interpretation |

| Molecular Formula | C₈H₇ClO₂ | [3] | Defines the elemental composition and molar mass. |

| Molecular Weight | 170.59 g/mol | [3] | A relatively small molecule, suggesting that size is not a primary barrier to dissolution. |

| XLogP3-AA / LogP | 1.9 - 2.25 | [3][4] | Indicates moderate lipophilicity. A positive LogP value predicts higher solubility in organic solvents than in water. |

| Hydrogen Bond Donors | 1 | [3][4][5] | The single phenolic hydroxyl group. |

| Hydrogen Bond Acceptors | 2 | [4][5] | The oxygen atoms of the hydroxyl and ketone groups. |

These computed values reinforce the hypothesis of a molecule with poor aqueous solubility but favorable solubility in solvents capable of hydrogen bonding and accommodating its moderate lipophilicity.

Visualizing Solute-Solvent Interactions

The type and strength of intermolecular forces between the solute and solvent are the mechanistic basis of dissolution. The following diagram illustrates the primary interactions expected between 1-(2-Chloro-5-hydroxyphenyl)ethanone and representative solvent types.

Caption: Key intermolecular forces governing solubility.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To move from prediction to definitive data, a rigorous experimental approach is required. The saturation shake-flask method is widely recognized as the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing the most reliable and reproducible values.[6]

Causality Behind the Shake-Flask Method

This method is authoritative because it allows the system to reach a true thermodynamic equilibrium. By adding an excess of the solid compound, we ensure the solution becomes saturated. The extended incubation period with constant agitation allows the rates of dissolution and precipitation to become equal, resulting in a stable solution where the concentration of the dissolved solute is at its maximum under the given conditions (temperature, pressure). This contrasts with kinetic solubility methods, which are faster but can sometimes overestimate solubility by generating supersaturated solutions.[2]

Experimental Workflow Diagram

The following flowchart outlines the complete, self-validating workflow for the shake-flask method.

Caption: Shake-Flask method experimental workflow.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1-(2-Chloro-5-hydroxyphenyl)ethanone in a selected solvent at 25°C.

Materials:

-

1-(2-Chloro-5-hydroxyphenyl)ethanone (solid, >98% purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetone, Toluene)

-

Glass vials with Teflon-lined caps

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Validated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of 1-(2-Chloro-5-hydroxyphenyl)ethanone (e.g., ~5-10 mg) to a glass vial. The key is to ensure solid remains after equilibration.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to 25°C and moderate agitation (e.g., 250 rpm) for 24 hours.[2]

-

Phase Separation: After 24 hours, remove the vial and let it stand to allow sedimentation. To ensure complete removal of solids, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

-

Sampling: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

-

Dilution: Dilute the sample with the analytical mobile phase to a concentration that falls within the linear range of the standard curve.

-

Quantification: Inject the diluted sample onto the HPLC-UV system. Determine the concentration against a pre-prepared calibration curve of the compound.

-

Calculation: Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Validation: Confirm the presence of undissolved solid at the bottom of the vial. For rigorous studies, repeat the analysis on a sample taken at 48 hours to ensure the solubility value is stable and equilibrium has been achieved.

Anticipated Solubility Profile and Data Interpretation

Based on the physicochemical analysis, we can anticipate a distinct solubility profile for 1-(2-Chloro-5-hydroxyphenyl)ethanone across a spectrum of solvents. The following table presents an illustrative summary of expected results, which must be confirmed experimentally.

| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL) | Rationale for Expected Behavior |

| Hexane | Nonpolar | 0.1 | < 0.1 | The molecule's polar groups prevent dissolution in a purely nonpolar aliphatic solvent. |

| Toluene | Nonpolar (Aromatic) | 2.4 | 5 - 20 | Favorable van der Waals and potential π-π stacking interactions between aromatic rings. |

| Dichloromethane | Polar Aprotic | 3.1 | 50 - 150 | Good balance of polarity to interact with the ketone and hydroxyl groups without the high energetic cost of disrupting a strong H-bonding network. |

| Acetone | Polar Aprotic | 5.1 | > 200 | Strong dipole-dipole interactions and ability to accept a hydrogen bond from the phenolic group. |

| Ethanol | Polar Protic | 5.2 | > 200 | Acts as both an H-bond donor and acceptor, effectively solvating both the polar and nonpolar portions of the molecule. |

| Water | Polar Protic | 10.2 | < 0.5 | The large, nonpolar chlorophenyl group dominates, making it energetically unfavorable to disrupt the strong water-water hydrogen bonding network. |

| PBS (pH 7.4) | Aqueous Buffer | 10.2 | < 0.5 | Similar to water. The phenolic pKa is likely acidic, but at pH 7.4, the molecule will be predominantly in its neutral, less soluble form. |

Interpretation: The data clearly illustrates the "like dissolves like" principle. Solubility is expected to be minimal in nonpolar hexane and water. It should increase in aromatic nonpolar solvents like toluene and become progressively higher in polar aprotic and polar protic organic solvents, where strong dipole-dipole and hydrogen bonding interactions can occur.

Conclusion

1-(2-Chloro-5-hydroxyphenyl)ethanone is a molecule of moderate lipophilicity with poor anticipated aqueous solubility. Its solubility is predicted to be excellent in polar organic solvents such as acetone and ethanol. This technical guide provides both the theoretical framework for understanding these properties and a robust, gold-standard experimental protocol for their accurate determination. For drug development professionals, this information is paramount. The low aqueous solubility suggests that formulation strategies such as co-solvents, pH adjustment (to deprotonate the phenol), or advanced formulations (e.g., amorphous solid dispersions) would be necessary to achieve adequate bioavailability for oral administration. The high solubility in organic solvents makes it well-suited for synthesis and purification processes involving these solvent systems.

References

-

Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Potthast, H., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Attia, L., Burns, J., & Green, W. (2020). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]

-

Goldsmith, Z.K., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

-

Ahmadi, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Al-Barakati, A., & El-Azhary, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available at: [Link]

-

Baka, E., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Development and Industrial Pharmacy. Available at: [Link]

-

Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

-

Avdeef, A., & Tsinman, O. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available at: [Link]

-

Dare, J. (2023). Creating Software Engineering Flow Charts with Graphviz Dot. JoelDare.com. Available at: [Link]

-

LookChem. (n.d.). 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4. LookChem.com. Available at: [Link]

-

PubChem. (n.d.). 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Sketchviz.com. Available at: [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz.com. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Graphviz. (2024). DOT Language. Graphviz.org. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Chemeo.com. Available at: [Link]

Sources

Synthesis and characterization of 1-(2-Chloro-5-hydroxyphenyl)ethanone

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloro-5-hydroxyphenyl)ethanone (CAS No: 58020-38-5), a valuable hydroxyaryl ketone intermediate in the development of pharmaceuticals and fine chemicals.[1] We delve into the mechanistic underpinnings and practical execution of its synthesis, with a primary focus on the Fries Rearrangement. This document further outlines a rigorous, multi-technique approach for the structural elucidation and purity confirmation of the final product, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven methodology.

Introduction and Strategic Importance

1-(2-Chloro-5-hydroxyphenyl)ethanone is a substituted acetophenone featuring a strategically positioned chloro, hydroxyl, and acetyl group on the phenyl ring. This specific arrangement of functional groups makes it a highly versatile precursor for the synthesis of more complex molecular architectures, including chromone derivatives and various heterocyclic compounds.[1][2] Its IUPAC name is 1-(2-chloro-5-hydroxyphenyl)ethanone, and its molecular formula is C₈H₇ClO₂.[3][4] The successful and efficient synthesis of this molecule is a critical first step in many multi-step synthetic campaigns. This guide provides the necessary expertise to not only execute the synthesis but also to rigorously validate the identity and purity of the resulting compound.

Synthesis Methodology: The Fries Rearrangement

While Friedel-Crafts acylation of 4-chlorophenol is a conceivable route, it often problematically yields the O-acylated ester as the primary product instead of the desired C-acylated ketone.[5] The most reliable and regioselective method for preparing hydroxyaryl ketones like our target compound is the Fries Rearrangement.[5][6]

Principle of the Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones through the action of a Lewis acid catalyst.[7][8] The reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring.[5] The regioselectivity (the ratio of ortho to para product) is highly dependent on reaction conditions. Lower temperatures generally favor the formation of the para-isomer (thermodynamic control), while higher temperatures tend to yield more of the ortho-isomer (kinetic control).[5]

For the synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone, the logical precursor is 4-chlorophenyl acetate. The acyl group will migrate to the position ortho to the hydroxyl group.

Reaction Mechanism Visualization

The mechanism proceeds via the formation of a complex between the Lewis acid (e.g., AlCl₃) and the carbonyl oxygen of the ester. This is followed by the generation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular electrophilic aromatic substitution.[6]

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution relies on the stringent exclusion of moisture, as the Lewis acid catalyst, aluminum chloride (AlCl₃), reacts violently with water.

Materials and Reagents:

-

4-Chlorophenyl acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Nitrobenzene as solvent

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and drying tube (CaCl₂)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add anhydrous dichloromethane (DCM). Dissolve 1 equivalent of 4-chlorophenyl acetate in the solvent.

-

Catalyst Introduction: Cool the solution in an ice bath to 0 °C. Slowly and portion-wise, add 1.1 to 2.5 equivalents of anhydrous aluminum chloride. The stoichiometry of the catalyst is crucial as it complexes with both the reactant and product.[9]

-

Causality Insight: The slow, cooled addition is critical to manage the exothermic reaction between the Lewis acid and the ester.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl. This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Summary of Properties

| Property | Value | Source |

| CAS Number | 58020-38-5 | [3][4] |

| Molecular Formula | C₈H₇ClO₂ | [3][4] |

| Molecular Weight | 170.59 g/mol | [3] |

| IUPAC Name | 1-(2-chloro-5-hydroxyphenyl)ethanone | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR (Proton NMR):

-

Phenolic -OH: A broad singlet, typically downfield (> 9 ppm), which is D₂O exchangeable. Its exact position can be concentration-dependent.

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet system. We expect a doublet around 7.4 ppm (proton ortho to the carbonyl), a doublet of doublets around 7.1 ppm (proton between -OH and -Cl), and a doublet around 6.9 ppm (proton ortho to the -OH).

-

Methyl -CH₃: A sharp singlet at approximately 2.6 ppm, corresponding to the three protons of the acetyl group.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl C=O: A signal in the range of 195-205 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (115-160 ppm). The carbon bearing the hydroxyl group will be the most downfield among the protonated carbons, while the carbon attached to the chlorine will also be shifted.

-

Methyl -CH₃: A signal in the aliphatic region, typically around 25-30 ppm.

-

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorption Bands:

-

O-H Stretch (Phenolic): A broad, strong band in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Ketone): A very strong, sharp absorption band around 1650-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this to a lower wavenumber compared to a simple aliphatic ketone.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

Protocol for IR Analysis (ATR Method):

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid purified product directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Analysis: Identify and label the characteristic absorption frequencies corresponding to the functional groups of the target molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Observations:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 170.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic M+2 peak will be observed at m/z = 172, with an intensity approximately one-third that of the M⁺ peak.[3]

-

Fragmentation: A prominent fragment ion is expected at m/z = 155, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable acylium ion.

-

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Separation & Ionization: The compound will be vaporized and separated on the GC column before entering the mass spectrometer, where it will be ionized (typically by Electron Ionization, EI).

-

Analysis: Analyze the resulting mass spectrum to confirm the molecular weight, isotopic distribution, and fragmentation pattern.

Comprehensive Experimental Workflow

The following diagram provides a high-level overview of the entire process, from synthesis to final, validated product.

Caption: Overall workflow for the synthesis and characterization process.

References

-

PubChem. (n.d.). 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Retrieved from [Link]

-

Autech. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Autech. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | C8H7ClO2 | CID 12463878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone: Precursors and Methodologies

Introduction

1-(2-Chloro-5-hydroxyphenyl)ethanone, also known as 2'-Chloro-5'-hydroxyacetophenone, is a pivotal intermediate in the synthesis of a variety of high-value organic compounds, particularly in the pharmaceutical and fine chemical sectors. Its molecular architecture, featuring a chlorinated phenyl ring substituted with hydroxyl and acetyl groups, provides a versatile scaffold for the construction of more complex molecules. For instance, it is a key building block for certain chromone derivatives and other pharmacologically active agents.[1] The strategic selection of precursors and synthetic routes is paramount to ensure high purity, yield, and cost-effectiveness in its production. This guide provides a comprehensive overview of the primary synthetic pathways to 1-(2-Chloro-5-hydroxyphenyl)ethanone, with a focus on the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone predominantly relies on two classical and robust organic reactions: the Fries Rearrangement and the Friedel-Crafts Acylation . The choice between these pathways is often dictated by the availability and cost of the starting materials, desired regioselectivity, and the scalability of the process.

Route 1: The Fries Rearrangement of 4-Chlorophenyl Acetate

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[2] This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. In the context of synthesizing 1-(2-Chloro-5-hydroxyphenyl)ethanone, the precursor of choice is 4-chlorophenyl acetate .

Mechanism and Regioselectivity

The reaction is initiated by the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the formation of an acylium ion intermediate. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring.

The regioselectivity of the Fries rearrangement is highly dependent on the reaction temperature. Generally, lower temperatures (below 60°C) favor the formation of the para-isomer, while higher temperatures (above 160°C) promote the formation of the ortho-isomer.[3] For the synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone, which is the ortho-acylated product relative to the hydroxyl group, higher reaction temperatures are typically employed.

Experimental Protocol: Synthesis of 4-Chlorophenyl Acetate and its Fries Rearrangement

Part A: Synthesis of 4-Chlorophenyl Acetate

-

To a stirred solution of 4-chlorophenol (1 equivalent) in a suitable solvent such as pyridine or in the presence of a catalytic amount of a strong acid, add acetic anhydride (1.1 equivalents) dropwise at 0-5°C.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4-chlorophenyl acetate, which can be purified by distillation.

Part B: Fries Rearrangement to 1-(2-Chloro-5-hydroxyphenyl)ethanone

-

In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, place anhydrous aluminum chloride (2.5-3 equivalents).

-

Add 4-chlorophenyl acetate (1 equivalent) portion-wise to the aluminum chloride at a temperature maintained between 140-160°C.

-

Heat the reaction mixture at this temperature for 2-3 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of crushed ice and concentrated hydrochloric acid.

-

The product, 1-(2-Chloro-5-hydroxyphenyl)ethanone, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified product.[5]

Advantages and Disadvantages of the Fries Rearrangement Route

| Advantages | Disadvantages |

| Good yields of the desired ortho-isomer can be achieved at high temperatures. | Requires stoichiometric amounts of Lewis acid, which can generate significant waste. |

| The precursor, 4-chlorophenol, is readily available and relatively inexpensive. | The reaction conditions are harsh (high temperatures), which may not be suitable for substrates with sensitive functional groups. |

| The procedure is well-established and has been widely used in industry. | The workup procedure involving quenching with acid and water can be hazardous on a large scale. |

Route 2: Friedel-Crafts Acylation of 4-Chlorophenol

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[6][7] This reaction can be employed for the direct synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone from 4-chlorophenol .

Mechanism and Catalyst Selection

In this electrophilic aromatic substitution, an acylating agent, such as acetyl chloride or acetic anhydride, is activated by a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 4-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group. The chlorine atom is a deactivating but also ortho, para-directing group. The regiochemical outcome is a result of the interplay between these two substituents. The major product is typically the one where acylation occurs at the position ortho to the hydroxyl group and meta to the chlorine atom.

While AlCl₃ is a common catalyst, greener alternatives have been explored. For instance, zinc oxide (ZnO) has been reported as an efficient and reusable catalyst for Friedel-Crafts acylation reactions.[6]

Experimental Protocol: Direct Acylation of 4-Chlorophenol

-

In a reaction vessel, suspend anhydrous aluminum chloride (2.5-3 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

-

Add 4-chlorophenol (1 equivalent) to the suspension and stir until a homogenous solution is formed.

-

Cool the mixture to 0-5°C and add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours or until completion as indicated by TLC.

-

The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification of the crude product is achieved through recrystallization or column chromatography to yield 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Advantages and Disadvantages of the Friedel-Crafts Acylation Route

| Advantages | Disadvantages |

| A direct, one-step synthesis from a readily available precursor. | Can lead to a mixture of isomers, requiring careful purification. |

| Can be performed under milder temperature conditions compared to the Fries rearrangement. | The use of stoichiometric amounts of Lewis acid is often necessary, leading to waste generation. |

| The reaction is generally high-yielding. | The catalyst can complex with the hydroxyl group of the phenol and the ketone product, necessitating a larger amount of catalyst and a hydrolytic workup. |

Visualization of Synthetic Pathways

To visually summarize the discussed synthetic routes, the following diagrams illustrate the reaction workflows.

Caption: Synthetic routes to 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Conclusion

The synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone is a well-established process with multiple viable routes. The Fries rearrangement of 4-chlorophenyl acetate offers a reliable method, particularly when the ortho-isomer is the desired product, though it requires high temperatures. The direct Friedel-Crafts acylation of 4-chlorophenol is a more direct approach but may present challenges in controlling regioselectivity. The selection of the optimal synthetic strategy will depend on a careful evaluation of factors such as precursor cost, scalability, and the desired purity of the final product. As the demand for greener and more efficient chemical processes grows, the development of catalytic systems that minimize waste and operate under milder conditions will continue to be an area of active research in the synthesis of this important chemical intermediate.

References

- CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone - Google Patents.

-

Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | Patsnap. Available at: [Link]

-

Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. Available at: [Link]

-

2,5-dihydroxyacetophenone - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate. Available at: [Link]

-

The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Available at: [Link]

- CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents.

-

Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement - ResearchGate. Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene - Scribd. Available at: [Link]

-

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one - PubChem. Available at: [Link]

-

The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

-

flavone - Organic Syntheses Procedure. Available at: [Link]

-

Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. Available at: [Link]

- CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

-

The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

-

fries rearrangement of some nitrophenolic esters in the absence of solvent - ResearchGate. Available at: [Link]

- CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents.

-

Reaction Mechanism of Fries Rearrangement - Physics Wallah. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fries Rearrangement [sigmaaldrich.com]

- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Role of 1-(2-Chloro-5-hydroxyphenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 1-(2-Chloro-5-hydroxyphenyl)ethanone, a halogenated hydroxyacetophenone, has emerged as a versatile and highly valuable precursor for the synthesis of a diverse array of medicinally significant compounds. Its unique structural features, comprising a reactive acetyl group, a strategically positioned hydroxyl moiety, and a chlorine substituent, provide a fertile ground for a multitude of chemical transformations, leading to the generation of complex molecular architectures with pronounced biological activities.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted potential of 1-(2-Chloro-5-hydroxyphenyl)ethanone in medicinal chemistry. We will delve into its pivotal role as a starting material for the synthesis of prominent classes of bioactive molecules, including chalcones, flavonoids, and other heterocyclic systems. The underlying chemical principles, detailed experimental methodologies, and the pharmacological relevance of the resulting compounds will be thoroughly examined, providing a comprehensive resource for leveraging this key intermediate in the pursuit of innovative therapeutics.

Core Chemical Attributes and Synthetic Versatility

1-(2-Chloro-5-hydroxyphenyl)ethanone, with the chemical formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol , possesses a unique combination of functional groups that underpin its synthetic utility.[1] The hydroxyl group can act as a nucleophile or be protected to direct reactions to other sites. The acetyl group's α-protons are acidic, allowing for the formation of enolates, which are key intermediates in numerous carbon-carbon bond-forming reactions. The chlorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring and can serve as a handle for further functionalization or be a crucial element for biological activity.

The convergence of these features makes 1-(2-Chloro-5-hydroxyphenyl)ethanone an ideal starting point for constructing a variety of molecular frameworks. The following sections will explore its application in the synthesis of key classes of bioactive compounds.

Application in the Synthesis of Bioactive Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a prominent class of natural and synthetic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore, acting as a Michael acceptor and participating in interactions with biological macromolecules.[2]

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[5][6][7] 1-(2-Chloro-5-hydroxyphenyl)ethanone serves as an excellent substrate for this reaction, providing the A-ring of the resulting chalcone.

Experimental Protocol: Synthesis of a 2'-Hydroxy-5'-chloro-chalcone Derivative

This protocol outlines the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of 1-(2-Chloro-5-hydroxyphenyl)ethanone with a substituted benzaldehyde.

Materials:

-

1-(2-Chloro-5-hydroxyphenyl)ethanone

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), 10% (v/v)

-

Crushed ice

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., Ethyl acetate/Hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-Chloro-5-hydroxyphenyl)ethanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl.

-

Product Isolation: A precipitate of the chalcone will form. Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Biological Significance of Chalcones Derived from 1-(2-Chloro-5-hydroxyphenyl)ethanone

The presence of the chloro and hydroxyl substituents on the A-ring of chalcones derived from 1-(2-Chloro-5-hydroxyphenyl)ethanone can significantly influence their biological activity. Studies have shown that chlorinated chalcones exhibit potent anticancer and antimicrobial properties.[8][9][10]

For instance, certain chloro-substituted chalcones have demonstrated high activity against various cancer cell lines, including breast cancer (MCF7, T47D), cervical cancer (HeLa), and colorectal cancer (WiDr).[8][11] The mechanism of action is often attributed to the induction of apoptosis through intrinsic and extrinsic pathways, potentially involving the generation of reactive oxygen species (ROS).[12]

In the realm of antimicrobial agents, chlorinated chalcones have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10] The antimicrobial effect is often linked to the chalcone's ability to interfere with microbial growth and proliferation.[10]

Table 1: Reported Anticancer Activity of a Chloro-Chalcone Derivative

| Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| MCF7 (Breast) | 0.8 | [8][11] |

| T47D (Breast) | 0.34 | [8][11] |

| HeLa (Cervical) | 4.78 | [8][11] |

| WiDr (Colorectal) | 5.98 | [8][11] |

Pathway to Flavonoids and Chromones

Beyond chalcones, 1-(2-Chloro-5-hydroxyphenyl)ethanone is a valuable precursor for the synthesis of flavonoids and chromones, two other classes of heterocyclic compounds with extensive pharmacological applications.

Flavonoids, which share a common 2-phenylchroman-4-one core, are well-known for their antioxidant, anti-inflammatory, and anticancer activities. Chromones, characterized by a benzopyran-4-one structure, also exhibit a wide range of biological effects.

The synthesis of these compounds often proceeds through chalcone intermediates. For example, the oxidative cyclization of a 2'-hydroxychalcone, which can be synthesized from 1-(2-Chloro-5-hydroxyphenyl)ethanone, can lead to the formation of a flavone.

Future Perspectives and Conclusion

The exploration of 1-(2-Chloro-5-hydroxyphenyl)ethanone in medicinal chemistry is an active and promising area of research. Its accessibility and synthetic tractability make it an attractive starting material for the generation of diverse chemical libraries for high-throughput screening. The continued investigation into the synthesis of novel chalcones, flavonoids, chromones, and other heterocyclic systems derived from this versatile precursor is expected to yield new drug candidates with improved efficacy and novel mechanisms of action.

References

- Efficient synthesis of chloro chalcones under ultrasound irradiation, their anticancer activities and molecular docking studies. (2019). Rasayan Journal of Chemistry, 12(2), 502-510.

- Efficient synthesis of chloro chalcones under ultrasound irradiation, their anticancer activities and molecular docking studies. (2019).

- A Review on Chalcones Synthesis and their Biological Activity. (n.d.).

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.

- Synthesis of Chalcones with Anticancer Activities. (2015). Molecules.

- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2022). Molecules.

- New Synthesis of Chalcone Derivatives and Their Applications. (2022). Chemical Review and Letters.

- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Molecules.

- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.).

- Claisen–Schmidt condens

- Claisen-Schmidt Condensation. (n.d.). Name Reactions in Organic Synthesis.

- An optimized method for synthesis of 2'hydroxy chalcone. (2014). Asian Journal of Research in Chemistry.

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Pharmaceuticals.

- Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.

- Chalcone Derivatives: Role in Anticancer Therapy. (2021). Biomedicines.

- Application Notes and Protocols for Claisen- Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl). (n.d.). Benchchem.

- Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola.

- Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.

- Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. (2022).

- Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. (2019). Current Organic Synthesis.

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). Molecules.

- Claisen Schmidt Condens

- 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. (n.d.). PubChem.

- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2020).

Sources

- 1. 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | C8H7ClO2 | CID 12463878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Leveraging 1-(2-Chloro-5-hydroxyphenyl)ethanone as a Strategic Building Block for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide:

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the utility of 1-(2-chloro-5-hydroxyphenyl)ethanone in the synthesis of a diverse range of heterocyclic compounds. We will delve into the chemical properties of this versatile starting material and explore its application in constructing valuable heterocyclic scaffolds such as benzofurans, chromones, and pyrrolidines, complete with mechanistic insights and detailed experimental protocols.

Introduction: The Strategic Importance of 1-(2-Chloro-5-hydroxyphenyl)ethanone

1-(2-Chloro-5-hydroxyphenyl)ethanone, a substituted acetophenone, is a valuable intermediate in organic synthesis due to its unique molecular architecture.[1] The presence of a hydroxyl group, a chloro substituent, and a keto functionality on the aromatic ring provides multiple reactive sites, making it an ideal precursor for the construction of complex heterocyclic systems.[1] These heterocyclic motifs are of paramount importance in medicinal chemistry, forming the core structure of numerous pharmaceuticals and bioactive molecules. This guide will provide an in-depth exploration of the synthetic pathways emanating from this key building block.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 1-(2-chloro-5-hydroxyphenyl)ethanone is crucial for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 58020-38-5 | [2][3] |

| Molecular Formula | C8H7ClO2 | [2][3] |

| Molecular Weight | 170.59 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 352–354 K | [4] |

A common synthetic route to 1-(2-chloro-5-hydroxyphenyl)ethanone involves the chlorination of a hydroxyacetophenone precursor.[4]

Caption: Synthetic route to 1-(2-chloro-5-hydroxyphenyl)ethanone.

Synthesis of Benzofurans

Benzofurans are a prominent class of heterocyclic compounds with a wide range of biological activities. 1-(2-Chloro-5-hydroxyphenyl)ethanone serves as an excellent precursor for the synthesis of substituted benzofurans. A common strategy involves the reaction with an α-haloketone followed by an intramolecular cyclization.

The synthesis of benzofurans from 1-(2-chloro-5-hydroxyphenyl)ethanone typically proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization.

Caption: General workflow for benzofuran synthesis.

This protocol is adapted from established methodologies for benzofuran synthesis.[5]

Materials:

-

1-(2-Chloro-5-hydroxyphenyl)ethanone

-

1-Chloroacetone

-

Potassium carbonate (K2CO3)

-

Acetone

-

Deionized water

Procedure:

-

To a solution of 1-(2-chloro-5-hydroxyphenyl)ethanone (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-chloroacetone (1.2 equivalents) dropwise to the reaction mixture.

-